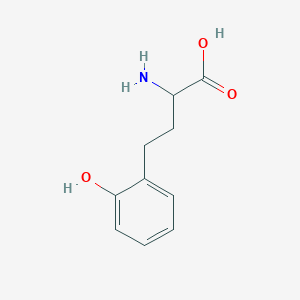

2-Amino-4-(2-hydroxyphenyl)butanoic acid

Description

Properties

IUPAC Name |

2-amino-4-(2-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMODNFPWYQQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 2 Hydroxyphenyl Butanoic Acid and Its Analogs

Chemo-Enzymatic Approaches to Enantioselective Synthesis

Chemo-enzymatic strategies combine the precision of enzymatic catalysis with the practicality of chemical reactions to achieve high enantioselectivity under mild conditions. researchgate.net These methods are particularly advantageous for creating chiral centers, a key feature of amino acids.

Achieving enantioselectivity in amino acid synthesis is paramount, and catalytic asymmetric reactions are a cornerstone for establishing chiral centers. researchgate.net While direct asymmetric oxidation to form the 2-amino-4-(2-hydroxyphenyl)butanoic acid structure is specific, general strategies in asymmetric catalysis are applicable to its synthesis. Asymmetric organocatalysis, for instance, offers an effective and environmentally conscious approach due to its mild reaction conditions and the use of non-toxic, affordable catalysts. researchgate.net

One powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, chiral aldehyde catalysis has emerged as an important tool in amino acid chemistry, mimicking biological processes like amino acid metabolism. frontiersin.orgresearchgate.net Catalysts derived from chiral BINOL aldehydes can effectively promote the asymmetric α-functionalization of N-unprotected amino esters through imine activation, providing stereoselective control. frontiersin.orgresearchgate.net

Furthermore, the coupling of electrochemistry with chiral catalysis presents a powerful strategy for asymmetric synthesis. nih.govfrontiersin.org Electrochemical processes like Shono oxidation can be used for the α-functionalization of amines. When paired with a chiral catalyst, this method can drive enantioselective reactions, such as the asymmetric coupling of amines with ketones to form amino acid derivatives. nih.govfrontiersin.org This approach offers high functional group compatibility and can be scaled up efficiently, generating molecular hydrogen as the only byproduct. nih.govfrontiersin.org

The cascade can be initiated by the oxidative deamination of an L-amino acid precursor using an L-AAD, which converts the amino acid into its corresponding α-keto acid. mdpi.comnih.gov This intermediate can then be stereoselectively reduced. For instance, in the synthesis of α-hydroxy acids, the α-keto acid is asymmetrically reduced by either an L- or D-hydroxyisocaproate dehydrogenase (HicDH). mdpi.com For amino acid synthesis, a reductive amination step is required, often catalyzed by an amino acid dehydrogenase. mdpi.com

A critical component of these cascades is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed during the reduction step. Formate (B1220265) dehydrogenase (FDH) is commonly employed for this purpose, as it catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ back to NADH. mdpi.comnih.govnih.gov This regeneration system ensures the catalytic cycle can continue efficiently. mdpi.com The combination of an L-AAD with a dehydrogenase and FDH creates a self-sustaining system for producing chiral building blocks from readily available amino acid precursors. mdpi.com

Below is a table summarizing the conversion and enantiomeric excess for the transformation of various α-amino acids into α-hydroxy acids using a two-step L-AAD and HicDH cascade, demonstrating the effectiveness of this approach. mdpi.com

| Substrate (α-Amino Acid) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-Leucine | >99 | 85 | >99 |

| L-Methionine | >99 | 78 | >99 |

| L-Norleucine | >99 | 80 | >99 |

| L-Phenylalanine | >99 | 73 | >99 |

| L-Tyrosine | 97 | 80 | >99 |

Derivatization Strategies for Structural Modification and Functionalization of this compound and its Analogs

The structural modification of this compound and its analogs is crucial for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics. Derivatization strategies primarily focus on the three reactive centers of the molecule: the α-amino group, the carboxylic acid, and the phenolic hydroxyl group. By selectively modifying these functional groups, researchers can fine-tune the molecule's physicochemical properties, introduce reporter tags for biological tracking, or conjugate it to other molecules to create novel bioactive compounds.

Chemical Modifications of Amino and Hydroxyl Moieties

The selective modification of the amino and hydroxyl groups of this compound requires a careful selection of protecting groups to ensure site-specific reactions. An orthogonal protection strategy is often employed, where each functional group is masked with a protecting group that can be removed under specific conditions without affecting the others.

Protection of the Amino Group: The α-amino group is typically protected as a carbamate. The most common protecting groups for this purpose are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable under basic conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine (B6355638) in an organic solvent. This differential stability allows for the selective deprotection and subsequent modification of the amino group.

Protection of the Hydroxyl Group: The phenolic hydroxyl group can be protected in several ways, depending on the desired stability and the reaction conditions for subsequent steps. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, which are generally stable and can be removed by hydrogenolysis, and silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which offer varying degrees of stability depending on the specific silyl group and can be removed with fluoride (B91410) reagents.

Modification Reactions: Once the desired functional groups are protected, the free amino or hydroxyl moiety can be modified.

Acylation of the Amino Group: After selective deprotection of the N-terminus, the free amino group can be acylated to form amides. This is a common strategy for attaching various side chains or linking the amino acid to other molecules. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HBTU, are often used to facilitate this reaction.

Alkylation and Acylation of the Hydroxyl Group: The phenolic hydroxyl group, once selectively deprotected, can undergo O-alkylation or O-acylation. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base. This modification can be used to introduce a variety of functional groups or to alter the electronic properties of the phenyl ring.

The following table summarizes common protecting groups used in the derivatization of amino acids like this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Carboxyl | Methyl/Ethyl ester | Me/Et | Saponification (e.g., NaOH) |

| Carboxyl | tert-Butyl ester | tBu | Acidic (e.g., TFA) |

Synthesis of Conjugates and Probes for Biological Studies

The derivatization of this compound is a key step in the synthesis of conjugates and probes for biological investigations. These tools are essential for studying the distribution, metabolism, and target engagement of this amino acid and its analogs in biological systems.

Fluorescent Probes: To visualize the localization of this compound in cells or tissues, it can be conjugated to a fluorescent dye. This is typically achieved by first protecting the hydroxyl and carboxyl groups, leaving the amino group free for reaction with an amine-reactive fluorophore. Many commercially available fluorescent dyes are equipped with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond. Alternatively, the amino acid can be modified to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively reacted with a fluorescent probe containing the complementary functional group via "click chemistry."

Radiolabeled Probes: For quantitative in vivo imaging techniques like Positron Emission Tomography (PET), this compound can be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The synthesis of such probes often involves the preparation of a suitable precursor that can be readily fluorinated in the final step of the synthesis. The position of the radiolabel can be on the phenyl ring or on an appended prosthetic group. These radiolabeled amino acids are valuable tools for non-invasive imaging in oncology and neuroscience.

Bioconjugates: this compound can be conjugated to a variety of biomolecules, including peptides, proteins, and drugs, to create novel bioconjugates with tailored properties. For example, its incorporation into peptides can be used to study peptide-protein interactions or to create peptidomimetics with enhanced stability or activity. The synthesis of these conjugates generally follows the principles of solid-phase peptide synthesis (SPPS), where the protected amino acid is sequentially coupled to a growing peptide chain on a solid support.

The following table provides examples of probes and conjugates that can be synthesized from this compound and their potential applications in biological studies.

| Probe/Conjugate Type | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Coupling of N-protected amino acid with an NHS-ester of a fluorescent dye (e.g., FITC, Rhodamine). | Cellular imaging and localization studies. |

| Radiolabeled Probe | Introduction of a radionuclide (e.g., ¹⁸F) onto the phenyl ring or an appended group of a suitable precursor. | In vivo imaging (e.g., PET) to study biodistribution and target engagement. |

| Peptide Conjugate | Incorporation of the protected amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS). | Probing peptide-protein interactions, development of novel peptide-based therapeutics. |

| Drug Conjugate | Covalent linkage of the amino acid to a drug molecule, often via a linker, to improve targeting or pharmacokinetic properties. | Targeted drug delivery. |

Biosynthetic Pathways and Metabolic Intermediacy

Elucidation of Natural Occurrence and Biological Origins

Currently, there is a notable absence of scientific literature documenting the natural occurrence of 2-Amino-4-(2-hydroxyphenyl)butanoic acid in plants, animals, or microorganisms. Extensive database searches and reviews of biosynthetic pathway literature have not identified this specific compound as a known natural product. Its structural complexity, featuring both an amino acid moiety and a hydroxylated phenyl group, suggests that if it were to be produced naturally, it would likely arise from intricate biosynthetic pathways, possibly as a secondary metabolite. However, without direct evidence of its isolation from a natural source, its existence in nature remains unconfirmed.

Proposed Metabolic Pathways and Enzyme Interactions for Hydroxylated Butanoic Acids

While specific metabolic pathways for this compound have not been elucidated, the metabolism of structurally related hydroxylated and aminated butanoic acids can offer hypothetical insights. The degradation of such compounds in biological systems would likely involve enzymes that catalyze deamination, hydroxylation, and aromatic ring cleavage.

Table 1: Potential Enzyme Classes in the Metabolism of Hydroxylated Butanoic Acids

| Enzyme Class | Potential Role in Metabolism |

| Aminotransferases | Removal of the amino group, converting the amino acid into a keto acid. |

| Monooxygenases | Hydroxylation of the aromatic ring or the aliphatic chain. |

| Dioxygenases | Cleavage of the aromatic ring, a key step in the degradation of aromatic compounds. |

| Dehydrogenases | Oxidation of hydroxyl groups. |

| Decarboxylases | Removal of the carboxyl group. |

The initial step in the catabolism of this compound could be a transamination reaction, converting it to the corresponding α-keto acid. Subsequently, the phenyl ring could undergo hydroxylation followed by ring cleavage, a common strategy employed by microorganisms to degrade aromatic compounds. The resulting aliphatic chain would then be further metabolized through pathways such as the Krebs cycle.

Intermediary Metabolism in Microorganisms and Eukaryotic Systems

There is no direct scientific evidence to suggest that this compound serves as a metabolic intermediate in the central metabolic pathways of either microorganisms or eukaryotic systems. Its structure does not correspond to any known intermediates in major metabolic routes like glycolysis, the Krebs cycle, or amino acid metabolism.

In the context of microbial metabolism, some bacteria are known for their ability to degrade a wide array of aromatic compounds. It is conceivable that certain microbial strains could be capable of utilizing this compound as a carbon and nitrogen source. Such a degradation pathway would likely involve the induction of specific enzymes capable of recognizing and catabolizing this particular substrate. However, studies specifically investigating the microbial degradation of this compound are not available in the current scientific literature.

Similarly, in eukaryotic systems, the metabolic fate of this compound is unknown. If introduced into a eukaryotic organism, it would likely be treated as a xenobiotic. The detoxification pathways, primarily in the liver, would likely modify the compound to increase its water solubility and facilitate its excretion. Potential modifications could include hydroxylation, glucuronidation, or sulfation. Without experimental data, the specific metabolic products and the enzymes involved remain speculative.

Molecular Mechanisms of Biological Activity

Investigation of Molecular Targets and Receptor Interactions

While direct studies on the molecular targets and receptor interactions of 2-Amino-4-(2-hydroxyphenyl)butanoic acid are limited, research on analogous compounds provides insights into potential mechanisms. The hydroxycarboxylic acid (HCA) receptors, which belong to the G protein-coupled receptor (GPCR) family, are known to bind endogenous hydroxycarboxylic acid ligands. nih.gov These receptors are involved in mediating various physiological effects. nih.gov The structural similarity of this compound to known HCA receptor agonists suggests it may interact with this receptor class, although specific binding affinities and functional consequences have yet to be determined.

Furthermore, the presence of the amino acid moiety and the hydroxyphenyl group suggests potential interactions with amino acid transporters and receptors that recognize phenolic ligands. The biological activity of butanoic acid derivatives is often dependent on their ability to interact with biological molecules such as enzymes and receptors. ontosight.ai

Enzyme Modulation and Inhibition Studies

A significant area of investigation for compounds structurally related to this compound is their role as enzyme inhibitors. A notable example is the structural analog, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, which has been identified as a potent inhibitor of kynureninase. nih.govst-andrews.ac.uk This enzyme is a key component of the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism. researchgate.netmdpi.comresearchgate.netyoutube.com Inhibition of kynureninase can alter the levels of neuroactive metabolites in this pathway. nih.govst-andrews.ac.uk

The inhibitory potential of 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid against kynureninase is detailed in the table below:

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) |

| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase | Rat | 100 nM |

| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Human (recombinant) | - | 100 nM |

This potent inhibition suggests that this compound may also exhibit inhibitory activity against kynureninase or other enzymes in the kynurenine pathway, warranting further investigation. Additionally, various butanoic acid derivatives have been explored as inhibitors of other enzymes, such as soluble epoxide hydrolase. researchgate.net

Cellular Pathway Modulation by Hydroxylated Butanoic Acid Structures

The cellular effects of hydroxylated butanoic acid structures are linked to their ability to modulate various signaling pathways. While specific pathways modulated by this compound have not been fully elucidated, research on related compounds offers potential insights. For instance, the methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid has been shown to protect intestinal epithelial barrier function by being preferentially diverted to the transsulfuration pathway, leading to the production of antioxidant metabolites. nih.gov

Butanoic acid derivatives are recognized for their potential to exhibit a range of biological activities, including anti-inflammatory and anticancer effects, which are often mediated through the modulation of cellular signaling pathways. ontosight.aiontosight.ai The structural features of these compounds, including the butanoic acid backbone and various functional groups, influence their interaction with biological targets and subsequent pathway modulation. ontosight.ai

Oxidative Stress Response and Free Radical Scavenging Mechanisms

Phenolic compounds are well-documented for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.gov The presence of a hydroxyphenyl group in this compound suggests that it may contribute to cellular oxidative stress responses. Phenolic compounds can exert antioxidant effects by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov

The free radical scavenging potential of various phenolic compounds has been demonstrated in numerous studies. nih.govfrontiersin.org For example, hydroxycinnamic acid derivatives have been shown to be effective scavengers of various free radicals. nih.gov Furthermore, the butanoic acid derivative DL-2-hydroxy-(4-methylthio)butanoic acid has been found to protect against oxidative stress by increasing the production of the antioxidants taurine (B1682933) and glutathione. nih.gov This suggests that this compound could similarly participate in mitigating oxidative damage through direct radical scavenging or by influencing endogenous antioxidant systems. The activation of the Nrf2 signaling pathway is a key mechanism for cellular protection against oxidative stress, and some compounds with structural similarities have been shown to modulate this pathway. mdpi.com

Neurotransmitter System Modulation (e.g., serotonin (B10506), dopamine, glutamate (B1630785), GABA)

The structural resemblance of this compound to certain neurotransmitters and their precursors suggests a potential for modulation of neurotransmitter systems. The central nervous system relies on a delicate balance of excitatory and inhibitory neurotransmitters, including glutamate and GABA, respectively. nih.govyoutube.comyoutube.com

Studies on related amino-hydroxybutanoic acid derivatives have demonstrated interactions with GABA receptors. For example, the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) act as full agonists at human recombinant rho1 GABA(C) receptors. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for reducing neuronal excitability. nih.gov Modulation of the GABA system can have significant effects on neuronal function. nih.govwikipedia.org

Given that the kynurenine pathway, which may be modulated by this compound's analogs, produces neuroactive metabolites that can interact with the glutamatergic system, there is an indirect link to neurotransmitter modulation. Phytochemicals, in general, have been shown to modulate the biosynthesis and function of key monoamine neurotransmitters like serotonin and dopamine. nih.govmdpi.com While direct evidence for this compound is lacking, its chemical structure warrants investigation into its effects on these critical neurotransmitter systems. mdpi.com

Structure Activity Relationship Sar Studies

Correlating Structural Variations with Biological Efficacy

The biological efficacy of compounds related to 2-Amino-4-(2-hydroxyphenyl)butanoic acid is highly dependent on specific structural features, including the substitution pattern on the phenyl ring and modifications to the amino acid backbone.

Variations in the substitution on the phenyl ring significantly impact antimicrobial activity. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of different substituents on a secondary phenyl ring attached to the molecule led to notable differences in efficacy against various bacterial strains. The incorporation of a 4-nitro (4-NO₂) group on the phenyl ring resulted in enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae when compared to an unsubstituted phenyl ring. mdpi.com

Modifications to the core structure, such as the alteration of the butanoic acid side chain, have also been shown to dramatically enhance potency for specific targets. In the development of a kynureninase inhibitor, a structural analogue of kynurenine (B1673888), it was found that removing an aryl amino group and reducing a carbonyl group on the alanine (B10760859) side chain greatly increased the inhibitory potency. nih.gov

Furthermore, converting the parent acid structure into various heterocyclic derivatives, such as those containing hydrazide, pyrrole, and chloroquinoxaline moieties, has been shown to yield compounds with good antimicrobial and antifungal activity. researchgate.net This indicates that the core 2-hydroxyphenyl and butanoic acid scaffold can be effectively functionalized to generate diverse biological activities.

The following table summarizes the effect of different phenyl ring substitutions on the antimicrobial activity of related propanoic acid derivatives. mdpi.com

| Compound Structure | Substituent (R) | S. aureus (MIC µg/mL) | E. faecalis (MIC > µg/mL) |

| Derivative 1 | Phenyl | 16 | >64 |

| Derivative 2 | 4-NO₂-Phenyl | 16 | 16 |

Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Design and Evaluation of Structural Analogs and Derivatives

The rational design of structural analogs and derivatives of this compound has led to the discovery of compounds with specific and potent biological activities. This approach involves modifying the parent compound to interact more effectively with a biological target, such as an enzyme active site.

A notable example is the synthesis of 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid , designed as an inhibitor of kynureninase, an enzyme involved in the tryptophan metabolism pathway. nih.gov This analog, which shifts the hydroxyl group to the meta position and introduces another hydroxyl on the butanoic chain, demonstrated significant inhibitory effects on both rat and human kynureninase with a Kᵢ of 100 nM. nih.gov

Another strategy involves the derivatization of the amino and carboxyl groups of the amino acid. For example, 3-[(2-hydroxyphenyl)-amino]-butanoic acids have been converted into a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties to explore new antimicrobial agents. researchgate.net Similarly, Schiff base derivatives have been synthesized through the condensation of related compounds with aldehydes like ortho-vanillin, creating novel chemical entities for biological evaluation. mdpi.com The resulting (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid is one such example. mdpi.com

Structure-based drug design has also been applied to create potent enzyme inhibitors by modifying the butanoic acid backbone. Analogs such as 2-amino-4-boronobutanoic acid and 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid were designed to mimic the substrate of a target enzyme, leading to potent inhibition. drugbank.comnih.gov These examples highlight the versatility of the butanoic acid scaffold in designing targeted therapeutic agents.

The table below presents a selection of designed structural analogs and derivatives and their observed biological activities.

| Analog/Derivative | Target/Activity |

| 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase Inhibitor nih.gov |

| 3-[(2-hydroxyphenyl)-amino]-butanoic acid derivatives | Antimicrobial/Antifungal researchgate.net |

| (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid | Chemical Intermediate mdpi.com |

| 2-amino-4-boronobutanoic acid | γ-glutamyl transpeptidase Inhibitor nih.gov |

| 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | Experimental drugbank.com |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which contains a stereocenter at the alpha-carbon (C2). The spatial arrangement of the amino, carboxyl, and side-chain groups determines how the molecule interacts with chiral biological targets such as enzymes and transporters.

The specific stereoisomers of related compounds are often explicitly synthesized and designated, such as (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid , underscoring the importance of a single, defined stereochemistry for biological investigation. epa.govuni.lu The biological systems, including enzymes and receptors, are inherently chiral and will interact differently with the (S)- and (R)-enantiomers of a molecule. This often results in one enantiomer exhibiting significantly higher potency, being responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

The mechanism behind this stereoselectivity is frequently tied to membrane transport. Amino acid transporters (AATs), which are responsible for moving amino acids across cell membranes, are highly stereoselective. nih.gov These transporters recognize and bind to specific stereoisomers, facilitating their entry into the cell where they can exert their biological effects. Consequently, the cellular uptake and subsequent activity of an amino acid analog are critically dependent on its stereochemical configuration. Dysregulation of these transporters is implicated in various diseases, and they represent important targets for therapeutic intervention. nih.gov The design of amino acid-based drugs, therefore, requires strict control of stereochemistry to ensure effective transport and interaction with the intended intracellular targets.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

To populate this section, detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-Amino-4-(2-hydroxyphenyl)butanoic acid would be required. This would include:

¹H and ¹³C NMR: Specific chemical shifts (δ), coupling constants (J), and multiplicity for each proton and carbon atom in the molecule. This would allow for the unequivocal assignment of the molecular structure.

IR Spectroscopy: A spectrum showing the characteristic absorption bands (in cm⁻¹) for the functional groups present, such as the O-H stretch of the phenol (B47542) and carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxylic acid.

Mass Spectrometry: The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern under specific ionization conditions (e.g., Electron Ionization or Electrospray Ionization). This data is crucial for confirming the molecular weight and elucidating the structure.

Without access to published studies that have synthesized and characterized this specific isomer, this foundational data is unavailable.

Chromatographic Separation and Detection Methods (e.g., HPLC, GC-MS, LC-MS)

Detailed information on the separation and quantification of this compound using chromatographic techniques is not present in the available literature. To address this section, the following would be needed:

High-Performance Liquid Chromatography (HPLC): Established methods detailing the type of stationary phase (e.g., C18, ion-exchange), mobile phase composition and gradient, flow rate, detection wavelength (if using UV-Vis), and retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): As amino acids are generally non-volatile, this would require information on derivatization procedures to make the compound amenable to GC analysis. Details on the derivatizing agent, reaction conditions, GC column, temperature program, and the mass spectrum of the derivative would be necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS): Information on the LC conditions as described for HPLC, coupled with mass spectrometry parameters such as the ionization source (e.g., ESI, APCI), ion polarity, and specific mass transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

Capillary Electrophoresis Applications

The application of capillary electrophoresis (CE) for the analysis of this compound has not been documented. To write this section, specific methods would be required, including:

The type of CE mode used (e.g., Capillary Zone Electrophoresis, Micellar Electrokinetic Chromatography).

The composition and pH of the background electrolyte.

The applied voltage, capillary dimensions, and detection method (e.g., UV-Vis, Laser-Induced Fluorescence).

Migration time and separation efficiency data.

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

While general derivatization techniques for amino acids are well-documented, their specific application to this compound is not described in the literature. This section would require:

Studies that have employed specific derivatizing agents (e.g., o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or silylating agents) with this compound.

Details on the reaction conditions, the stability of the resulting derivative, and the improvement in detection limits and selectivity for HPLC, GC-MS, or CE analysis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to investigate the electronic and geometric properties of molecules. biointerfaceresearch.com This approach allows for the prediction of the most stable three-dimensional structure of 2-Amino-4-(2-hydroxyphenyl)butanoic acid by optimizing its geometry to find the lowest energy state.

DFT calculations can determine a variety of molecular properties that are crucial for predicting reactivity. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net For a related compound, 4-amino-3-(4-chlorophenyl)-butanoic acid, DFT studies using the B3LYP functional with a 6-31G+(d,p) basis set were employed to calculate its geometric parameters and vibrational frequencies. jcdronline.org A similar approach for this compound would yield detailed information on bond lengths, bond angles, and dihedral angles.

Other calculated properties that help in understanding the molecule's reactivity and intermolecular interactions include the dipole moment, polarizability, and electrostatic potential maps. researchgate.net These parameters provide insight into how the molecule will interact with other molecules and its environment.

Table 1: Predicted Molecular Properties of Amino Acids via Quantum Chemical Calculations Note: This table presents typical parameters obtained from quantum-chemical studies on amino acids and serves as an example of data that would be generated for this compound. researchgate.net

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack, likely the phenol (B47542) ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack, likely the carboxylic acid group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment would suggest strong interactions with polar solvents like water. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Influences non-covalent interactions and solubility. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (a ligand), such as this compound, might bind to a specific biological target, typically a protein or enzyme. nih.govmdpi.com These simulations are fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. A docking algorithm then systematically samples a vast number of orientations and conformations of the ligand within the protein's binding site. nih.gov Each potential binding pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

For this compound, docking simulations could be performed against various enzymes or receptors to explore its potential biological activities. The simulation results would identify the most probable binding mode and the key amino acid residues in the target's active site that interact with the ligand. researchgate.netmdpi.com These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular dynamics (MD) simulations can further refine these docking poses, providing a dynamic view of the ligand-protein complex over time and assessing the stability of the predicted interactions. researchgate.net

Table 2: Illustrative Molecular Docking Results Note: This table is a hypothetical representation of docking results for this compound against a target protein, based on standard outputs from docking software like AutoDock. nih.govresearchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A strong negative value suggests a high binding affinity for the target protein. |

| Inhibitory Constant (Ki) | 1.2 µM | Predicted concentration required to inhibit the target protein's function by 50%. |

| Interacting Residues | Tyr84, Asp122, Ser210 | Specific amino acids in the protein's binding site forming key interactions. |

| Types of Interactions | Hydrogen bond with Ser210, Pi-Pi stacking with Tyr84, Electrostatic with Asp122 | The specific chemical forces stabilizing the ligand-protein complex. |

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. Computational methods can map the potential energy surface of the molecule to identify low-energy, stable conformers.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is another important consideration. For this compound, several tautomeric forms are possible, including the canonical amino acid form and its zwitterionic form, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). In the solid state and in aqueous solutions, amino acids typically exist as zwitterions. researchgate.net Quantum chemical calculations can predict the relative stability of different tautomers in various environments (gas phase vs. solution). semanticscholar.org Understanding the predominant tautomeric and conformational states is crucial as it dictates the molecule's shape, polarity, and ability to interact with biological targets.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. jcdronline.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). jcdronline.org These predicted spectra can aid in the interpretation of experimental NMR data for structural elucidation.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. biointerfaceresearch.com These frequencies correspond to the absorption peaks in an IR spectrum. The predicted spectrum can help assign specific vibrational modes (e.g., O-H stretch, N-H bend, C=O stretch) to the experimentally observed peaks, confirming the presence of key functional groups. chemrxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet or visible light. This provides information about the molecule's electronic structure and chromophores.

This predictive capability is invaluable for confirming the identity and purity of a synthesized compound by matching theoretical spectra with experimental results. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 2-Amino-4-(2-hydroxyphenyl)butanoic acid and its derivatives will likely focus on developing more efficient and environmentally friendly methods. Current synthetic strategies for similar non-proteinogenic amino acids often involve multi-step processes with challenging purification procedures. Future research could be directed towards the following areas:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the α-carbon is a primary objective. This would enable the selective synthesis of either the (R)- or (S)-enantiomer, which is critical as the biological activity of chiral molecules is often enantiomer-dependent.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future work could involve screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch production, including improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this amino acid would be a significant step towards its large-scale production for research and potential commercial applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, protein engineering, optimization of reaction conditions. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Reactor design, optimization of flow parameters, integration of purification steps. |

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

While many non-proteinogenic amino acids are synthesized chemically, some are naturally produced by organisms. wikipedia.orgnih.gov A key area of future research is to investigate whether this compound is a naturally occurring compound and, if so, to elucidate its biosynthetic pathway. This would involve:

Genomic and Metabolomic Analysis: Screening various organisms, particularly plants and microorganisms, for the presence of this amino acid and the genes responsible for its synthesis. Aromatic amino acids in plants are synthesized via the shikimate pathway, which could be a starting point for investigation. nih.govlongdom.orgyoutube.com

Enzyme Characterization: Identifying and characterizing the enzymes involved in the biosynthetic pathway. This would provide insights into the reaction mechanisms and the regulation of the pathway.

Metabolic Engineering: Once the biosynthetic pathway is understood, metabolic engineering techniques could be used to enhance the production of this compound in a host organism.

Understanding the natural production of this compound could open up new avenues for its sustainable production and provide insights into its physiological roles. frontiersin.orgnih.gov

Advanced Mechanistic Studies on Cellular and Subcellular Interactions

A crucial aspect of future research will be to understand how this compound interacts with biological systems at the cellular and subcellular levels. This research will be fundamental to identifying its potential therapeutic applications. Key areas of investigation include:

Target Identification: Identifying the specific proteins, enzymes, or receptors that this amino acid interacts with. This can be achieved through techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screens.

Cellular Uptake and Trafficking: Investigating how the compound is transported into cells and where it localizes within the cell. This information is critical for understanding its mechanism of action and for designing effective drug delivery systems.

Phenotypic Screening: Assessing the effects of the compound on various cellular processes, such as cell proliferation, differentiation, and apoptosis, in different cell types. This can help to identify potential therapeutic areas, such as oncology or neurobiology.

| Research Area | Techniques | Key Questions to Address |

| Target Identification | Affinity chromatography, mass spectrometry, genetic screens. | What are the primary molecular targets of the compound? |

| Cellular Uptake | Fluorescence microscopy, radiolabeling studies. | How does the compound enter cells and where does it accumulate? |

| Phenotypic Screening | High-throughput screening, cell-based assays. | What are the functional consequences of the compound's interactions in cells? |

Computational Design and Rational Synthesis of Potent and Selective Analogs

Computational methods are becoming increasingly powerful in the design of new molecules with desired properties. nih.govnih.govasu.edu Future research will undoubtedly leverage these tools to design and synthesize analogs of this compound with enhanced potency and selectivity. This will involve:

Molecular Modeling: Using computational models to predict how modifications to the structure of the amino acid will affect its binding to a target protein. This can guide the synthesis of new analogs with improved activity. plos.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized analogs.

Combinatorial Chemistry: Synthesizing large libraries of related compounds to screen for those with the most desirable properties. This approach, guided by computational predictions, can accelerate the discovery of lead compounds for drug development.

The integration of computational design with synthetic chemistry will be a powerful engine for the development of novel therapeutics based on the this compound scaffold. nih.govnih.govasu.edu

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(2-hydroxyphenyl)butanoic acid, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves condensation of protected amino acid precursors with hydroxyphenyl derivatives. For example, the amino group can be protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. The hydroxyphenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions. Deprotection using trifluoroacetic acid (TFA) yields the final compound. Reaction optimization should focus on pH control, temperature (e.g., 60–80°C for condensation), and catalyst selection (e.g., Lewis acids like AlCl₃ for aromatic alkylation). Similar strategies are used for methylthio-substituted analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for hydroxyphenyl) and α-amino acid protons (δ 3.0–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 224.1 for C₁₀H₁₃NO₃).

- Infrared (IR) Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹ for phenolic -OH) and carboxylic acid C=O (~1700 cm⁻¹).

These methods align with characterization protocols for structurally related butanoic acids .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Use fume hoods for handling to avoid inhalation of aerosols. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. These guidelines are derived from safety data for analogous amino acids .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are reported for such separations?

- Methodological Answer : Enantiomeric separation employs chiral chromatography with cellulose-based stationary phases (e.g., Chiralpak IA or IB). Mobile phases typically use hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. For preparative-scale resolution, enzymatic methods (e.g., acylase-mediated kinetic resolution) can isolate (R)- and (S)-enantiomers. Similar approaches are validated for 2-Amino-4-hydroxybutanoic acid derivatives .

Q. What computational methods are suitable for predicting the conformational behavior of this compound in solution?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G* level) to model intramolecular hydrogen bonding between the phenolic -OH and carboxylic acid groups. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on conformation. Software like Gaussian or GROMACS is recommended. These methods are benchmarked for fluorophenyl-substituted butanoic acids .

Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Evaluate inhibition of tyrosinase or cyclooxygenase (COX) via spectrophotometric kinetics.

These protocols are adapted from studies on 4-(2-fluorophenyl)butanoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.